2,2'-Bithiophene-5-boronic acid

Overview

Description

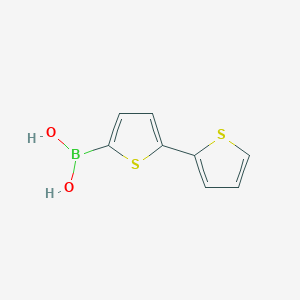

2,2’-Bithiophene-5-boronic acid is an organic compound with the molecular formula C8H7BO2S2. It is a boronic acid derivative of bithiophene, which is a conjugated system consisting of two thiophene rings. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction .

Mechanism of Action

Target of Action

The primary targets of 2,2’-Bithiophene-5-boronic acid are organic groups involved in transition metal catalyzed carbon–carbon bond forming reactions, particularly in Suzuki–Miyaura (SM) cross-coupling .

Mode of Action

The compound interacts with its targets through a process called transmetalation, where formally nucleophilic organic groups are transferred from boron to palladium . This process is part of the SM cross-coupling reaction, which is widely applied in organic synthesis .

Biochemical Pathways

The affected pathways primarily involve carbon–carbon bond formation. The compound’s role in SM cross-coupling contributes to the creation of new carbon–carbon bonds, which is a fundamental process in the synthesis of complex organic molecules .

Pharmacokinetics

It’s worth noting that boronic esters, such as this compound, are generally stable, easy to purify, and often commercially available .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific context of its use. In the context of SM cross-coupling, the result is the formation of new carbon–carbon bonds .

Action Environment

The efficacy and stability of 2,2’-Bithiophene-5-boronic acid can be influenced by various environmental factors. For instance, the rate of release of the active boronic acid can affect the yield of the SM cross-coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Bithiophene-5-boronic acid can be synthesized through several methods. One common approach involves the borylation of 2,2’-bithiophene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and yields the desired boronic acid .

Industrial Production Methods: Industrial production of 2,2’-Bithiophene-5-boronic acid often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their efficiency and the relatively mild conditions required. The process involves the coupling of 2,2’-bithiophene with a boron reagent, followed by purification steps to isolate the boronic acid .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bithiophene-5-boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and boron reagents (e.g., bis(pinacolato)diboron).

Conditions: Mild temperatures (typically 50-80°C) and inert atmosphere (e.g., nitrogen or argon).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials .

Scientific Research Applications

2,2’-Bithiophene-5-boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

- 2-Thienylboronic acid

- 2,2’:5’,2’'-Terthiophene-5-boronic acid

- 5’-Hexyl-2,2’-bithiophene-5-boronic acid pinacol ester

Comparison: 2,2’-Bithiophene-5-boronic acid is unique due to its specific structure, which allows for efficient coupling reactions and the formation of conjugated systems. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to form stable biaryl products .

Biological Activity

2,2'-Bithiophene-5-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, including this compound, have been studied for their roles in various therapeutic applications, including anticancer, antibacterial, and antiviral activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bithiophene backbone with a boronic acid functional group, which contributes to its reactivity and biological properties. The boronic acid moiety allows for interactions with various biological targets, making it a versatile compound in drug design.

Anticancer Activity

Recent studies have indicated that boronic acids can act as proteasome inhibitors, a mechanism that is crucial for cancer therapy. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation by disrupting the proteasome function.

- Case Study : A study demonstrated that derivatives of boronic acids exhibited significant inhibition of cancer cell lines with IC50 values in the nanomolar range. For example, bortezomib, a well-known boronic acid derivative, has shown IC50 values around 7 nM against multiple myeloma cells . This suggests that this compound may exhibit similar or enhanced activities.

| Compound | Type | IC50 Value (nM) |

|---|---|---|

| Bortezomib | Proteasome Inhibitor | 7 |

| This compound (hypothetical) | Anticancer | TBD |

Antibacterial Activity

Boronic acids have been recognized for their antibacterial properties. The mechanism often involves the inhibition of β-lactamases, enzymes responsible for antibiotic resistance in bacteria.

- Mechanism : The hydroxyl group of the boronic acid interacts with serine residues in the active site of β-lactamases, effectively inhibiting their function and restoring the efficacy of β-lactam antibiotics .

- Case Study : Research has shown that certain boronic acid derivatives can inhibit biofilm formation by Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections. The inhibitory constant (Ki) was reported as low as 0.004 µM for some derivatives .

| Compound | Target | Ki (µM) |

|---|---|---|

| Boronic Acid Derivative | β-Lactamase Inhibition | 0.004 |

| This compound (hypothetical) | TBD | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Proteasome Inhibition : Similar to other boron-containing compounds, it may inhibit proteasome activity leading to apoptosis in cancer cells.

- Enzyme Inhibition : The compound's ability to bind covalently to serine residues in β-lactamases suggests it could be effective against resistant bacterial strains.

- Biofilm Disruption : By inhibiting biofilm formation, it may enhance the effectiveness of existing antibiotics against biofilm-associated infections.

Pharmacokinetics and Safety

While specific pharmacokinetic data on this compound is limited, studies on related compounds suggest favorable absorption and distribution profiles when administered intravenously. Moreover, safety assessments indicate low toxicity levels for many boron-containing compounds .

Properties

IUPAC Name |

(5-thiophen-2-ylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHSULIZZOEBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C2=CC=CS2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380065 | |

| Record name | 2,2'-Bithiophene-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132898-95-4 | |

| Record name | 2,2'-Bithiophene-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bithiophene-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.